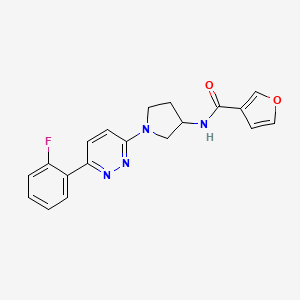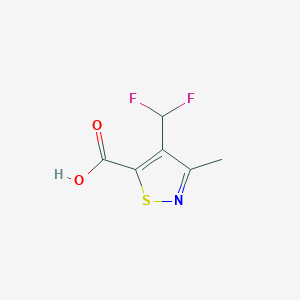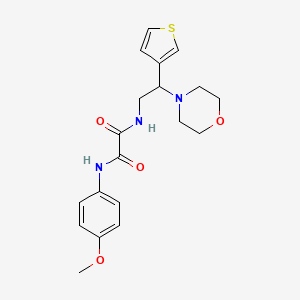![molecular formula C17H20ClN3O B2511228 5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415563-86-7](/img/structure/B2511228.png)
5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a piperidinyl-oxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with 1-[(3-methylphenyl)methyl]piperidin-4-ol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5th position of the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidinyl moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.
Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of N-oxides of the piperidinyl moiety.
Reduction: Formation of dechlorinated or reduced pyrimidine derivatives.
Scientific Research Applications
5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases such as cancer, neurological disorders, and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties such as conductivity, fluorescence, and catalytic activity.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A simpler pyrimidine derivative with a chloro group at the 2nd position.
5-Bromo-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine: A similar compound with a bromo group instead of a chloro group.
5-Chloro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group and the piperidinyl-oxy moiety contributes to its potential as a versatile intermediate in organic synthesis and its promising pharmacological activities.
Properties
IUPAC Name |
5-chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-13-3-2-4-14(9-13)12-21-7-5-16(6-8-21)22-17-19-10-15(18)11-20-17/h2-4,9-11,16H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTWLIQLLPIQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)
![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)
![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)
![5-Fluoro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2511156.png)


![3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2511160.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

